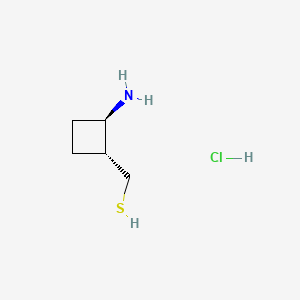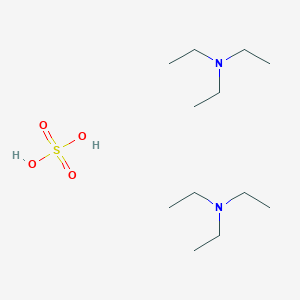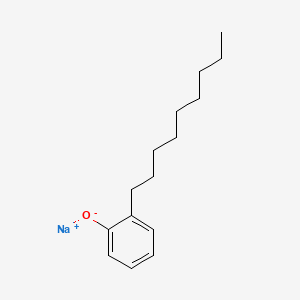
Bicyclo(2.2.2)octane-2-methylamine, 3-(4-chloro-3-trifluoromethylphenyl)-N-methyl-, hydrochloride, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(2.2.2)octane-2-methylamine, 3-(4-chloro-3-trifluoromethylphenyl)-N-methyl-, hydrochloride, (Z)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.2]octane core, which is a rigid and stable structure, and a substituted phenyl group that includes chlorine and trifluoromethyl groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.2)octane-2-methylamine, 3-(4-chloro-3-trifluoromethylphenyl)-N-methyl-, hydrochloride, (Z)- typically involves multiple steps. The initial step often includes the formation of the bicyclo[2.2.2]octane core through a Diels-Alder reaction. Subsequent steps involve the introduction of the methylamine group and the substituted phenyl group through various substitution and addition reactions. The final step usually involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo(2.2.2)octane-2-methylamine, 3-(4-chloro-3-trifluoromethylphenyl)-N-methyl-, hydrochloride, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Bicyclo(2.2.2)octane-2-methylamine, 3-(4-chloro-3-trifluoromethylphenyl)-N-methyl-, hydrochloride, (Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Bicyclo(2.2.2)octane-2-methylamine, 3-(4-chloro-3-trifluoromethylphenyl)-N-methyl-, hydrochloride, (Z)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with a similar trifluoromethyl group, used as a solvent and intermediate in organic synthesis.
Methylammonium lead halide: A compound with applications in solar cells and other electronic devices, sharing the methylammonium group.
Uniqueness
Bicyclo(2.2.2)octane-2-methylamine, 3-(4-chloro-3-trifluoromethylphenyl)-N-methyl-, hydrochloride, (Z)- is unique due to its bicyclic structure and the presence of both chlorine and trifluoromethyl groups. This combination of features imparts specific chemical and physical properties that make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
62374-13-4 |
|---|---|
Molekularformel |
C17H22Cl2F3N |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
[(2R,3S)-3-[4-chloro-3-(trifluoromethyl)phenyl]-2-bicyclo[2.2.2]octanyl]methyl-methylazanium;chloride |
InChI |
InChI=1S/C17H21ClF3N.ClH/c1-22-9-13-10-2-4-11(5-3-10)16(13)12-6-7-15(18)14(8-12)17(19,20)21;/h6-8,10-11,13,16,22H,2-5,9H2,1H3;1H/t10?,11?,13-,16-;/m1./s1 |
InChI-Schlüssel |
WKHAKLNSYICTQD-QYTBXVMCSA-N |
Isomerische SMILES |
C[NH2+]C[C@H]1[C@H](C2CCC1CC2)C3=CC(=C(C=C3)Cl)C(F)(F)F.[Cl-] |
Kanonische SMILES |
C[NH2+]CC1C2CCC(C1C3=CC(=C(C=C3)Cl)C(F)(F)F)CC2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid](/img/structure/B13761439.png)

![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)

![2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide](/img/structure/B13761456.png)



![(1R,5S,6R)-5-Hydroxy-4-(hydroxymethyl)-3-((E)-prop-1-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B13761485.png)
